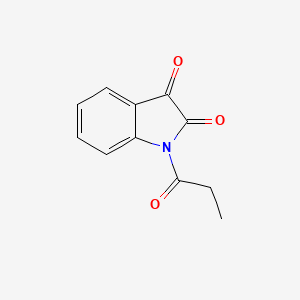

1-Propionyl-1H-indole-2,3-dione

描述

Structure

3D Structure

属性

IUPAC Name |

1-propanoylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11(12)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNYAHBLLCMRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17529-69-0 | |

| Record name | 1-PROPIONYLISATIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Synthetic Transformations of 1 Propionyl 1h Indole 2,3 Dione

Reactions at the Carbonyl Centers

The chemical behavior of 1-Propionyl-1H-indole-2,3-dione is largely dictated by the two adjacent carbonyl groups at the C2 and C3 positions of the indole (B1671886) ring. These centers are highly electrophilic and susceptible to nucleophilic attack. The presence of the N-propionyl group influences the reactivity of these carbonyls compared to unsubstituted isatin (B1672199).

Studies on the kinetics and reactivity of the indole-2,3-dione ring system have shown that reactions often proceed via nucleophilic attack at the C2-carbonyl, followed by ring-opening. researchgate.net For instance, the reaction of N-acetyl isatin and N-propionyl isatin with various amines, such as morpholine, piperazine, and diethylamine, in acetonitrile (B52724) results in nucleophilic substitution at the amide linkage, leading to the opening of the pyrrole (B145914) ring. researchgate.net This process yields N-[2-(2-amino-2-oxo-acetyl)phenyl]propionamide derivatives. researchgate.net The electrophilicity of the C2-carbonyl carbon is enhanced in N-acyl isatins compared to isatin itself. researchgate.net

The general mechanism for these reactions involves the formation of a solvated intermediate, which then transforms into a zwitterionic intermediate before yielding the final product in a slow step. researchgate.net The reaction rates and pathways are influenced by the nature of the nucleophile, the solvent system, and the temperature. researchgate.net

Oxidation Reactions and Product Formation (e.g., Oxindoles)

The oxidation of isatin derivatives is a key transformation that can lead to a variety of important heterocyclic compounds. While specific oxidation studies on this compound are not extensively detailed in the provided search results, the general oxidative behavior of the parent isatin scaffold provides valuable insights. Isatin itself can be oxidized to form various products, and these reactions are often a gateway to more complex molecules. nih.gov

One of the significant applications of isatin oxidation is in the synthesis of 2-oxindoles. nih.gov Although the direct conversion of this compound to a propionyl-substituted oxindole (B195798) via oxidation is not explicitly described, the general principle of isatin oxidation suggests this possibility. The oxidation of indigo (B80030), a related compound, to isatin using nitric or chromic acids was one of the first methods to produce isatin. semanticscholar.org This historical context underscores the susceptibility of the indole core to oxidative transformations.

Furthermore, isatin derivatives can undergo oxidative ring expansion, leading to the formation of quinazoline (B50416) derivatives. nih.gov It is plausible that this compound could undergo similar transformations under appropriate oxidative conditions.

Cycloaddition and Condensation Reactions

This compound, with its dicarbonyl functionality, is an excellent substrate for cycloaddition and condensation reactions, which are powerful tools for constructing complex molecular architectures. nih.gov

Cycloaddition Reactions: N-acylisatins can participate in various cycloaddition reactions. For example, they can act as dienophiles or dipolarophiles. The electron-withdrawing nature of the N-propionyl group can influence the reactivity of the enone system within the molecule, making it a suitable partner in Diels-Alder reactions. While specific examples involving this compound in [4+2] cycloadditions are not detailed in the provided results, the general reactivity pattern of N-acylisatins supports their potential in such transformations. 1,3-dipolar cycloaddition reactions are also a known feature of isatin chemistry, providing access to spiro-heterocycles. acs.org

Condensation Reactions: Condensation reactions involving the carbonyl groups of isatin derivatives are widely utilized. nih.gov A classic example is the Pfitzinger reaction, where isatin or its derivatives react with a carbonyl compound containing an α-methylene group in the presence of a base to form quinoline-4-carboxylic acids. semanticscholar.orgresearchgate.neticm.edu.pl It is highly probable that this compound would undergo a similar reaction to yield N-propionyl-quinoline derivatives.

Aldol-type condensation reactions are also common. nih.gov The active methylene (B1212753) group at the C3 position of the oxindole tautomer of isatin can react with various electrophiles. However, in the case of this compound, the reactivity is centered on the C3-carbonyl. This carbonyl can condense with active methylene compounds in Knoevenagel-type reactions. nih.gov For instance, the reaction of isatin with malononitrile (B47326) is a well-established method for producing dicyanomethylene derivatives. nih.gov

Role as a Versatile Synthetic Intermediate and Building Block

The diverse reactivity of this compound makes it a valuable intermediate in organic synthesis, providing access to a wide array of complex molecules.

This compound serves as a precursor for the synthesis of various heterocyclic systems. Its ability to undergo cyclization and functionalization reactions allows for the construction of fused and spiro-heterocycles. acs.org The indole scaffold itself is a privileged structure in medicinal chemistry, and derivatives of this compound can be precursors to a multitude of biologically active compounds. openmedicinalchemistryjournal.comsci-hub.se

The reaction of N-acylisatins with bis-electrophiles is a strategy for building fused heterocyclic systems. For example, the reaction of enaminones derived from tetrahydro-β-carboline with oxalyl chloride leads to the formation of complex indolizino[8,7-b]indole frameworks. acs.org This suggests that this compound could be a starting point for similar annulation strategies.

Bis-isatin derivatives have emerged as compounds of significant interest, particularly as inhibitors of biological targets like the DJ-1 protein. nih.gov The synthesis of these dimeric structures often involves linking two isatin units. A common method involves the reaction of a substituted isatin, such as 5-fluoroindoline-2,3-dione, with a dihaloalkane in the presence of a base like potassium carbonate in a solvent like DMSO. nih.gov This approach could be adapted to synthesize bis-isatin compounds derived from this compound, where the propionyl group would be present on each isatin monomer.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 5-fluoroindoline-2,3-dione | 1,3-dibromopropane | K₂CO₃, DMSO, rt, 14h | 1,1'-(Ethane-1,2-diyl)bis(5-fluoroindoline-2,3-dione) |

Table 1: Synthesis of a Bis-isatin derivative. nih.gov

Quinolone Synthesis: As mentioned in section 3.3, the Pfitzinger reaction is a cornerstone of quinoline (B57606) synthesis from isatins. semanticscholar.orgresearchgate.neticm.edu.pl The reaction of this compound with an α-methylene ketone or aldehyde in the presence of a base would be a direct route to N-propionyl-substituted quinoline-4-carboxylic acids. These quinolone structures are prevalent in many biologically active compounds. mdpi.commdpi.com Microwave-assisted synthesis has been shown to be an efficient method for producing 2-quinolone-4-carboxylic acid derivatives from isatin, a technique that could likely be applied to its N-propionyl analog. mdpi.com

| Isatin Derivative | Reagent | Conditions | Product | Yield |

| Isatin | Alkyl/aryl substituted aldehydes | TBHP, K₂CO₃, DMSO | 4-quinolone derivatives | 87-95% |

| Isatin | Not specified | Microwave irradiation | 2-quinolone-4-carboxylic acid | 78% |

Table 2: Synthesis of Quinolone Derivatives from Isatin. mdpi.com

Indole Derivative Synthesis: this compound is inherently an indole derivative and serves as a starting point for further functionalization of the indole core. openmedicinalchemistryjournal.com The indole ring can undergo electrophilic aromatic substitution, and the presence of the N-propionyl group can influence the regioselectivity of these reactions. The synthesis of various substituted indoles is of great importance due to their wide range of applications in pharmaceuticals and materials science. openmedicinalchemistryjournal.com

Reaction with Oxalyl Chloride and Maleic Anhydride (B1165640)

The reactivity of this compound with diacyl chlorides, such as oxalyl chloride, and cyclic anhydrides, like maleic anhydride, is an area of interest for creating more complex heterocyclic structures. While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from the known transformations of the parent isatin and other N-acylisatins. scielo.br

The presence of the N-propionyl group significantly influences the electronic properties of the isatin ring, particularly the reactivity of the C2 and C3 carbonyl groups. The N-acyl group can affect the chemoselectivity of nucleophilic attacks and cycloaddition reactions. scielo.brresearchgate.net

Reaction with Oxalyl Chloride

The reaction of isatin with diacyl chlorides, including oxalyl chloride, has been reported to yield bis-acylisatins. scielo.br This reaction typically involves the N-acylation of two isatin molecules by the diacyl chloride. In the case of this compound, the nitrogen atom is already acylated. Therefore, the reaction would likely proceed differently.

One potential pathway involves the reaction at the enolizable C3-carbonyl group, although this is less common for N-acylated isatins. A more plausible advanced transformation involves the reaction with a suitable partner to construct a new ring system. For instance, in related systems, the reaction of β-carboline-derived enaminones with oxalyl chloride leads to the formation of complex indolizino[8,7-b]indole-2,3-diones. nih.gov This suggests that under specific conditions, this compound could be a precursor in multi-step syntheses where oxalyl chloride is used to build a larger heterocyclic framework.

Table 1: Plausible Reaction Products of Isatin Analogs with Oxalyl Chloride

| Reactant | Reagent | Conditions | Product | Reference |

| Isatin | Oxalyl Chloride | Not specified | Bis-acylisatin | scielo.br |

| β-Carboline-derived enaminone | Oxalyl Chloride | Triethylamine (B128534), THF, 0 °C to rt | Indolizino[8,7-b]indole-2,3-dione | nih.gov |

Note: This table presents reactions of isatin and related compounds to infer the potential reactivity of this compound.

Reaction with Maleic Anhydride

Maleic anhydride is a well-known dienophile in Diels-Alder reactions. organic-chemistry.org The isatin nucleus itself is not a typical diene. However, it can participate in cycloaddition reactions under certain conditions or after conversion to a more reactive intermediate.

Advanced synthetic strategies could involve the [4+2] cycloaddition (Diels-Alder reaction) of a transiently formed diene derived from this compound with maleic anhydride. Such reactions are pivotal in constructing polycyclic systems with specific stereochemistry. nih.govupenn.edu For example, the investigation of aza-annulation of enaminones with maleic anhydride has been explored to synthesize functionalized indolizino[8,7-b]indoles with an acetic acid side chain. nih.gov This highlights the potential of using dienophiles like maleic anhydride to build upon the isatin scaffold.

The regioselectivity of such Diels-Alder reactions is a critical aspect, often influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com The propionyl group on the isatin nitrogen would play a role in directing the outcome of such a cycloaddition.

Table 2: Potential Advanced Transformations Involving Maleic Anhydride

| Reactant System | Reagent | Reaction Type | Potential Product Scaffold | Reference |

| Enaminone derived from β-carboline | Maleic Anhydride | Aza-annulation / Cycloaddition | Functionalized indolizino[8,7-b]indole | nih.gov |

| 1,3-Butadiene (in situ) | Maleic Anhydride | Diels-Alder | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | upenn.edu |

Note: This table illustrates advanced synthetic transformations using maleic anhydride with related systems, suggesting potential, though not directly documented, reaction pathways for this compound.

Mechanistic Investigations of Molecular Interactions and Biochemical Pathways

Exploration of Molecular Targets and Binding Mechanisms

The initial exploration into the molecular targets of 1-Propionyl-1H-indole-2,3-dione reveals a focus on its interactions with specific enzymes.

Current scientific literature extensively documents the interaction of this compound with human carboxylesterase 1, identifying it as an inhibitor of this enzyme. Carboxylesterases are crucial in the detoxification of xenobiotics and the metabolic activation of various prodrugs. However, a thorough review of existing research reveals no specific studies or data on the interaction between this compound and the DJ-1 protein. The DJ-1 protein is of significant interest in neurodegenerative disease research, but its inhibition by this particular compound has not been reported.

While direct protein binding data for this compound is limited, a study involving a derivative of this compound noted high plasma protein binding. acs.org This suggests that the core indole-2,3-dione structure may have an affinity for plasma proteins, though specific interactions and affinities for the parent compound remain to be elucidated.

The molecular basis for the inhibition of human carboxylesterase 1 by this compound is yet to be fully detailed in published research. Generally, the inhibitory activity of isatin (B1672199) derivatives is attributed to their ability to interact with the active sites of enzymes, often through hydrogen bonding and hydrophobic interactions. The specific binding affinity (such as IC₅₀ or Kᵢ values) of this compound for human carboxylesterase 1 has not been explicitly reported in the reviewed literature.

Mechanistic Insights into Cellular Processes

Investigations have extended to the cellular level, exploring how this compound affects fundamental cellular processes, particularly in the context of cancer and neuronal cells.

Some research indicates that this compound may have the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. The proposed mechanism for this pro-apoptotic activity involves the activation of specific signaling pathways. However, the precise signaling molecules and cascades affected by this compound have not been detailed in the available literature.

The anti-cancer potential of this compound is further suggested by its ability to modulate the expression of genes that are critical in cancer development. It has been reported to inhibit cell proliferation by altering the expression levels of oncogenes (genes that promote cancer) and tumor suppressor genes (genes that protect against cancer). Specific oncogenes or tumor suppressor genes regulated by this compound are not explicitly named in the reviewed sources.

In the context of neuroprotection, this compound has been suggested to play a role in mitigating oxidative stress within neuronal cells. Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key factor in the pathology of neurodegenerative diseases. By reducing oxidative stress, this compound may offer a protective effect on neurons. The specific molecular mechanisms underlying this antioxidant effect are still under investigation.

Disruption of Bacterial Cell Wall Synthesis

The bacterial cell envelope, which includes the cell wall and cell membrane, is a critical structure that maintains cellular integrity and shape, protecting the bacterium from osmotic stress. mhmedical.comsigmaaldrich.com Antibacterial agents that target the biosynthesis or the integrity of this structure are often bactericidal and exhibit selective toxicity, as mammalian cells lack a cell wall. sigmaaldrich.comoregonstate.education

While the precise mechanism of action for all N-acylated isatins is not universally defined, studies on related N-substituted isatin derivatives suggest that their antibacterial effects can be attributed to the disruption of the bacterial cell envelope. For instance, research on certain isatin–quinoline (B57606) hybrid compounds, which feature an N-alkylated isatin core, has demonstrated that these molecules cause significant damage to bacterial cell membranes. nih.gov

Transmission Electron Microscopy (TEM) studies of Methicillin-resistant Staphylococcus aureus (MRSA) treated with these N-substituted isatin conjugates revealed severe morphological changes. The studies showed the rupture of the cell membrane, leading to the leakage of cytoplasmic contents and ultimately, cell death. nih.gov This mechanism, which targets the cell membrane's integrity, is a potent method of antibacterial action. oregonstate.educationnih.gov The disruption of the membrane's structure and function undermines the essential barrier between the cell and its environment, leading to a fatal loss of homeostasis. nih.gov

Structure-Activity Relationship (SAR) Studies for N-Acylated Isatins and Related Indole (B1671886) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For N-acylated isatins and related indole derivatives, SAR studies have illuminated key structural features that govern their antibacterial potency. researchgate.netresearchgate.net The isatin scaffold presents several positions for chemical modification, including the nitrogen atom at position 1 (N-1), and the carbonyl groups at positions 2 and 3, allowing for the synthesis of a diverse library of compounds. orientjchem.orgajrconline.org

Key findings from SAR studies on N-substituted isatin derivatives include:

N-1 Acylation and Alkylation: The substitution at the N-1 position of the isatin ring is a critical determinant of antibacterial activity. rhhz.netresearchgate.net The introduction of acyl and alkyl groups can significantly modulate the compound's biological profile. rhhz.netorientjchem.org A review of isatin hybrids concluded that N-alkyl, aryl, and acyl substituted derivatives often exhibit improved bactericidal activity. researchgate.net

Influence of Chain Length: The length of the alkyl or acyl chain attached to the N-1 position plays a role in the compound's efficacy. Studies on N-alkylated isatin-ferrocene conjugates showed that antibacterial activity improved as the linker chain length increased from two to four carbons, but a further increase in length led to reduced activity. acs.org This suggests that an optimal chain length is necessary for effective interaction with the biological target.

Other Substitutions: Modifications at other positions of the isatin ring also significantly impact antibacterial strength. For example, the introduction of a halogen atom at the C-7 position or an electron-donating group at the C-5 position has been shown to enhance antibacterial effects in certain hybrid molecules. nih.gov

The antibacterial activity of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isatin-Nicotinohydrazide Hybrids Data sourced from a study on isatin-nicotinohydrazide hybrids against bronchitis-causing bacteria. tandfonline.com

| Compound | R Group (at N-1 of Isatin) | K. pneumoniae (MIC in µg/mL) | S. pneumoniae (MIC in µg/mL) |

| 5d | H | 0.49 | 1.95 |

| 5g | 4-chlorobenzyl | 0.49 | 3.9 |

| 5h | 4-methoxybenzyl | 0.49 | 3.9 |

| 5j | 4-methylbenzyl | 0.98 | 1.95 |

| Azithromycin (Standard) | N/A | 3.9 | 0.24 |

Table 2: Antibacterial Activity of Isatin Schiff Base Derivatives Data sourced from a study on Schiff bases of 5-substituted isatins. rhhz.net

| Compound | R Group (at C-5 of Isatin) | Linker/Schiff Base Moiety | P. aeruginosa (MIC in µg/mL) |

| 2d | H | 4-aminohippuric acid | 6.25 |

| 3b | H | Thiourea | 6.25 |

| 5c | Cl | Semicarbazide | 6.25 |

| 6a | Br | Urea | 6.25 |

Computational Chemistry and Theoretical Studies of 1 Propionyl 1h Indole 2,3 Dione and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, providing a detailed description of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT), and semi-empirical and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular method for studying isatin (B1672199) derivatives due to its balance of accuracy and computational cost. researchgate.netwikipedia.org DFT calculations are instrumental in optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties. rsc.orgnih.gov For instance, studies on isatin analogues have utilized DFT to predict their optimized geometries and compare them with experimental data from X-ray diffraction. researchgate.net

DFT is also employed to investigate the chemical reactivity of these compounds. worldscientific.com The B3LYP functional is a commonly used method in these calculations. ajol.inforesearchgate.net For example, DFT calculations have been used to study the antimicrobial activities of isatin derivatives against various proteins. worldscientific.com In such studies, the role of the solvent, like water, is often considered to mimic biological environments. worldscientific.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov This method allows for the exploration of conformational changes and intermolecular interactions, which are crucial for understanding the biological activity of molecules like 1-Propionyl-1H-indole-2,3-dione and its analogues. worldscientific.comchemicalpapers.com

MD simulations have been employed to assess the stability of isatin derivatives when interacting with biological targets, such as proteins. chemicalpapers.comtandfonline.comnih.gov These simulations can reveal how a ligand binds to a protein's active site and how stable the resulting complex is over a period of nanoseconds. worldscientific.comtandfonline.com The stability of the protein-ligand complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net

Furthermore, MD simulations provide insights into the various non-covalent interactions that stabilize the complex, including hydrogen bonds and hydrophobic interactions. chemicalpapers.commdpi.com The binding affinity of a ligand to a protein can be estimated from MD simulations using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations. worldscientific.commdpi.com

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods provide several descriptors that help in analyzing the electronic properties and predicting the chemical behavior of this compound and its analogues.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. worldscientific.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. worldscientific.com FMO analysis has been widely applied to isatin derivatives to predict their reactivity. worldscientific.comajol.info For example, a lower Egap value for an isatin derivative was correlated with higher chemical reactivity. worldscientific.com

Table 1: Frontier Molecular Orbital Energies of Selected Isatin Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Isatin derivative 3a | - | - | >2.880 | worldscientific.com |

| Isatin derivative 3b | - | - | >2.880 | worldscientific.com |

| Isatin derivative 3c | - | - | 2.880 | worldscientific.com |

| Isatin derivative 3d | - | - | >2.880 | worldscientific.com |

Note: Specific HOMO and LUMO energy values were not provided in the source for all compounds, only the resulting gap.

Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of charge within a molecule and its molecular electrostatic potential (MEP) are fundamental to understanding its interactions with other molecules. The MEP map is a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netrsc.org

In an MEP map, regions of negative potential, typically colored red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. researchgate.netrsc.org Conversely, regions of positive potential, colored blue, indicate an excess of positive charge and are prone to nucleophilic attack. rsc.org Green and yellow areas represent regions of neutral potential. rsc.org

For isatin derivatives, MEP analysis helps to identify the reactive sites. worldscientific.comajol.info For example, the oxygen atoms of the carbonyl groups in the isatin core typically show a negative electrostatic potential, making them likely sites for electrophilic interaction. researchgate.netrsc.org This analysis is valuable for predicting how these molecules will interact with biological receptors. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-structure-like picture of the electron density in a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deuokerbala.edu.iq This approach is instrumental in understanding intramolecular charge transfer (ICT), hyperconjugative interactions, and the stabilization energy associated with these interactions within isatin derivatives. uokerbala.edu.iqscielo.org.za

The analysis examines all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs, estimating their energetic significance through second-order perturbation theory. uni-muenchen.deuokerbala.edu.iq The stabilization energy E(2) associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is a key metric. A higher E(2) value indicates a more intense interaction.

In studies of isatin analogues, NBO analysis reveals significant charge distribution patterns. Typically, oxygen and nitrogen atoms carry negative charges, while adjacent carbon atoms bear positive charges. scielo.org.zamedmedchem.com For example, in one study of an electron-poor alkene derived from isatin, the nitrogen atom (N7) had a calculated natural charge of -0.469e, while the adjacent carbonyl carbon (C8) had a charge of +0.635e. scielo.org.za

Table 1: Selected NBO Second-Order Perturbation Energies (E(2)) in an Isatin Derivative This table presents examples of significant donor-acceptor interactions and their stabilization energies as calculated by NBO analysis for an electron-poor alkene derived from an isatin derivative.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type | Source |

|---|---|---|---|---|

| LP(1) N7 | BD(2) C8-O10 | 50.87 | Intramolecular Charge Transfer (N → C=O) | scielo.org.za |

| LP(2) O16 | BD(2) C15-O17 | 50.31 | Intramolecular Charge Transfer (O → C=O) | scielo.org.za |

Aromaticity Analysis and Cation-π Interactions in Isatin Derivatives

The isatin (1H-indole-2,3-dione) scaffold consists of two fused rings: a six-membered benzene (B151609) ring and a five-membered pyrrolidinone ring. nih.gov Theoretical and experimental studies indicate that the six-membered ring possesses an aromatic character, while the five-membered ring is considered to have an anti-aromatic character. nih.govresearchgate.net The aromaticity of these rings can be influenced by substitutions and interactions with other species, such as cations.

Computational methods are employed to quantify the aromaticity of the rings within isatin and its analogues.

Harmonic Oscillator Model of Aromaticity (HOMA): This method evaluates aromaticity based on the degree of bond length equalization. HOMA analysis has been used to investigate the effects of lithium, sodium, and potassium cations on the aromaticity of 1H-indole-2,3-dione. nih.govkastamonu.edu.tr These studies examine how the interaction between the cation and the molecule alters the geometry and, consequently, the aromatic character of the phenyl ring. nih.gov

Cation-π interactions are noncovalent interactions between a cation and the electron-rich face of an aromatic π-system. These interactions are significant in biological recognition and have been identified in theoretical studies of isatin derivatives. Molecular docking simulations of isatin-based inhibitors with biological targets like caspase-3 and α-glucosidase have revealed the presence of cation-π interactions. researchgate.netnih.govmdpi.com For example, in a study of caspase inhibitors, the phenyl ring of a phenoxymethyl (B101242) group on an isatin derivative formed a cation-π interaction with a histidine residue (HIS:121) in the enzyme's active site. nih.govtandfonline.com Similarly, an arene-cation interaction was observed between the coumarin (B35378) ring of an isatin-coumarin hybrid and an arginine residue (Arg-312) of α-glucosidase. mdpi.com These interactions contribute significantly to the binding affinity and selectivity of the ligands. researchgate.net

Predictive Modeling of Molecular Interactions (e.g., Molecular Docking for Ligand-Target Recognition)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a crucial tool in drug discovery for predicting ligand-target interactions, binding affinities, and for understanding the structural basis of a compound's biological activity. hilarispublisher.comresearchgate.net Numerous studies have utilized molecular docking to investigate the potential of isatin derivatives as inhibitors of various biological targets.

Docking simulations place the flexible ligand into the active site of a rigid or semi-flexible receptor, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. hilarispublisher.comrsc.org Lower binding energy scores typically indicate a more favorable interaction. Programs like AutoDock, Glide, and PatchDock are commonly used for these simulations. nih.govhilarispublisher.com

Docking studies on isatin analogues have provided insights into their interactions with a range of targets:

Caspases: Isatin sulfonamide analogues have been docked into the active site of caspase-3 (PDB ID: 1GFW). nih.govtandfonline.comnih.gov These studies revealed key interactions, including T-shaped π-π stacking between the isatin core and histidine and tyrosine residues, and cation-π interactions. nih.govtandfonline.com

Kinases: Novel isatin analogues have been evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase (PDB IDs: 2J5F, 1M17, etc.). hilarispublisher.comresearchgate.net The docking results showed hydrogen bonding interactions with key residues like Met769 in the active site. mdpi.comresearchgate.net

Viral Proteins: In the search for antiviral agents, isatin-based derivatives have been docked against proteins from SARS-CoV-2, such as the RNA-dependent RNA polymerase (RdRp) (PDB ID: 7BTF) and the main protease (Mpro). tandfonline.comnih.gov These studies identified critical hydrogen bonds and hydrophobic interactions with active site residues. tandfonline.com

These predictive models help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors. mdpi.comnih.gov

Table 2: Examples of Molecular Docking Studies on Isatin Derivatives This table summarizes findings from various molecular docking simulations of isatin analogues against different biological targets.

| Isatin Derivative Class | Biological Target | PDB ID | Key Interactions Observed | Docking Score / Binding Energy | Source |

|---|---|---|---|---|---|

| Isatin Sulfonamide | Caspase-3 | 1GFW | T-shaped π-π stacking, Cation-π, van der Waals | Not specified | nih.govtandfonline.com |

| Isatin-based Schiff Base | Acetylcholinesterase (AChE) | Not specified | Hydrogen bond, Arene-cation | -27.49 kcal/mol | rsc.org |

| Newly designed isatin analogs | EGFR | 2J5F | Hydrogen bond, Hydrophobic interactions | -8.31 | hilarispublisher.comresearchgate.net |

| Sulphonamide-tethered triazolo isatin | SARS-CoV-2 Main Protease (Mpro/3CL-Pro) | Not specified | Hydrogen bond, π-π stacking | Not specified | nih.gov |

| Isatin-based imidazole | SARS-CoV-2 RdRp | 7BTF | Hydrogen bond | Not specified | tandfonline.com |

Theoretical Approaches to Optical Properties (e.g., Hyperpolarizability Calculations)

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the electronic and optical properties of molecules like this compound and its analogues. medmedchem.commedmedchem.com A key area of interest is the prediction of non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.net

Molecules with significant NLO response typically possess a large change in dipole moment upon electronic excitation, often facilitated by intramolecular charge transfer from an electron-donating group to an electron-accepting group. The isatin scaffold and its derivatives are studied as potential NLO materials due to their inherent electronic characteristics. medmedchem.commedmedchem.com

A critical parameter for quantifying NLO activity is the first hyperpolarizability (β₀). This tensor quantity describes the second-order response of a molecule to an applied external electric field. A large β₀ value is a primary indicator of a strong NLO response. Computational studies on isatin thioketal derivatives, for example, have been performed using the B3LYP functional and the 6-311++G** basis set to calculate their electronic properties, including hyperpolarizability. medmedchem.com The results of these studies indicated that the molecules exhibit a significant non-linear optical response, suggesting their potential use as NLO materials. medmedchem.commedmedchem.com The calculations often compare the hyperpolarizability of the test molecules to that of a known reference material, such as urea, to gauge their relative NLO efficiency.

Table 3: Calculated First Hyperpolarizability (β₀) of Isatin Thioketal Derivatives This table shows the theoretically calculated first hyperpolarizability values for a series of isatin thioketal derivatives, indicating their potential as NLO materials.

| Compound | First Hyperpolarizability (β₀) (a.u.) | Source |

|---|---|---|

| Isatin thioketal with methyl acrylate | 1529.577 | medmedchem.com |

| Isatin thioketal with ethyl acrylate | 1683.088 | medmedchem.com |

| Isatin thioketal with butyl acrylate | 2095.000 | medmedchem.com |

Advanced Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Matrices for Enhanced Properties

The introduction of isatin (B1672199) moieties, including N-acyl derivatives like 1-Propionyl-1H-indole-2,3-dione, into polymer matrices is a strategic approach to enhance the physicochemical properties of the base materials. The rigid, electron-rich structure of the isatin core can impart significant improvements in thermal, mechanical, and electrical characteristics.

The incorporation of N-acyl isatin derivatives into polymer structures has been shown to improve the thermal resilience of the resulting materials. This enhancement is attributed to the inherent stability of the heterocyclic isatin ring. Research on novel chitosan-N-acetylisatin (Chs-NAI) polymer derivatives, a compound closely related to N-propionyl isatin, demonstrates this effect. bohrium.comresearchgate.net Thermogravimetric analysis (TGA) of these materials reveals that modifications, such as the inclusion of ZnO nanoparticles, lead to a significant improvement in thermal stability. bohrium.comresearchgate.net The total weight loss for the unmodified Chs-NAI polymer was 66%, whereas the composite Chs-NAI/ZnO registered a weight loss of only 48%, indicating a marked increase in thermal endurance. bohrium.comresearchgate.net

General studies on polymers containing the isatin scaffold further support these findings, with many exhibiting excellent thermal stability at temperatures up to 300 °C. researchgate.net This robustness is crucial for applications where materials are exposed to high temperatures during processing or in their final use, such as in electronic components or advanced composites.

Table 1: Thermal Gravimetric Analysis (TGA) Data for Chitosan-N-acetylisatin (Chs-NAI) Polymer Derivatives

| Polymer Composite | Total Weight Loss (%) |

|---|---|

| Chs-NAI | 66 |

| Chs-NAI/βCD | 56 |

| Chs-NAI/ZnO | 48 |

| Chs-NAI/βCD/ZnO | 59 |

Data sourced from a study on Chitosan-N-acetylisatin polymer derivatives, illustrating the impact of additives on the thermal stability of an N-acyl isatin polymer system. bohrium.comresearchgate.net

The rigid and planar structure of the isatin moiety is anticipated to modify the mechanical properties of polymers by enhancing chain stiffness and intermolecular interactions. The incorporation of such scaffolds can lead to an increase in properties like tensile strength and Young's modulus. While this remains a significant area of interest in polymer science, specific quantitative data from studies focusing solely on the mechanical property modifications induced by this compound are not extensively available in current literature. However, research into related polymer systems, such as those incorporating other rigid heterocyclic monomers, suggests that improvements in mechanical integrity are a promising outcome of this approach. itu.edu.tracs.org

Isatin derivatives are increasingly recognized for their potential in developing materials for organic electronics, owing to their electron-accepting nature which can be harnessed to create n-type semiconducting polymers. nih.govrsc.org These materials are essential for the fabrication of organic field-effect transistors (OFETs), organic electrochemical transistors (OECTs), and organic thermoelectric devices. nih.gov

Research into fused lactam polymers derived from glycolated bis-isatin monomers has yielded materials with notable n-type performance. nih.gov For instance, a polymer series, p(g₇NCₙN), demonstrated high electron mobility and significant electrical conductivity. Specifically, the p(g₇NC₄N) polymer, when doped, achieved an electrical conductivity of 7.67 S cm⁻¹ and a power factor of 10.4 μW m⁻¹ K⁻², which are among the highest values reported for n-type polymers. nih.gov

Further studies on lactone-based rigid semiconducting polymers synthesized from naphthalene-bis-isatin monomers have also shown exceptional results. One such polymer, P-75, exhibited a high electrical conductivity of 12 S cm⁻¹ and a power factor reaching 13.2 μW m⁻¹ K⁻². In the field of anion exchange membranes, polymers synthesized from isatin and spirobiindane have achieved a hydroxide (B78521) conductivity as high as 126.7 mS cm⁻¹ at 80 °C, showcasing their potential in fuel cell applications. acs.org

Table 2: Electrical Properties of Various Isatin-Based Polymers

| Polymer System | Application | Key Finding | Value |

|---|---|---|---|

| Fused Lactam Polymer (p(g₇NC₄N)) | Organic Thermoelectrics | Electrical Conductivity | 7.67 S cm⁻¹ |

| Fused Lactam Polymer (p(g₇NC₄N)) | Organic Thermoelectrics | Power Factor | 10.4 μW m⁻¹ K⁻² |

| Lactone-Based Polymer (P-75) | Organic Thermoelectrics | Electrical Conductivity | 12 S cm⁻¹ |

| Lactone-Based Polymer (P-75) | Organic Thermoelectrics | Power Factor | 13.2 μW m⁻¹ K⁻² |

| Poly(spirobiindane diphenyl isatin) | Anion Exchange Membrane | Hydroxide Conductivity | 126.7 mS cm⁻¹ |

This table compiles data from several studies on different isatin-based polymer systems, highlighting their high performance in electronic applications. nih.govacs.org

Conjugated Oligomers and Polymeric Systems Derived from Isatin Scaffolds

The isatin scaffold serves as a versatile platform for the synthesis of fully conjugated polymers, including ladder-type polymers, which are of great interest for their exceptional thermal stability and unique optoelectronic properties. scielo.brnih.gov The reactivity of the C3-carbonyl group in isatin allows for various condensation reactions to extend the conjugated system.

For example, the aldol (B89426) condensation of bis-isatin monomers can lead to the formation of fully conjugated ladder polymers. nih.gov These rigid, planar structures facilitate strong π-π stacking and efficient charge transport, making them highly suitable for applications in organic electronics. Similarly, superacid-catalyzed polycondensation reactions involving isatin derivatives have been employed to create high-molecular-weight polymers with good solubility and processability, which can be cast into films for device fabrication. researchgate.net The resulting polymers often possess low bandgaps and exhibit both absorbance and emission in the visible to near-infrared regions, making them candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The ability to functionalize the isatin nitrogen, for instance with a propionyl group, allows for fine-tuning of the polymer's solubility and electronic properties without disrupting the conjugated backbone.

Future Research Directions and Emerging Paradigms for 1 Propionyl 1h Indole 2,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 1-Propionyl-1H-indole-2,3-dione typically involves the N-acylation of isatin (B1672199) with propionyl chloride or propionic anhydride (B1165640). researchgate.netresearchgate.net While effective, future research should prioritize the development of more sustainable and efficient synthetic protocols.

Future synthetic strategies could focus on:

Green Chemistry Principles : Employing environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste are paramount. Research into solvent-free "melt" reactions or the use of water as a green promoter, which has proven effective for other indole (B1671886) derivatives, could be a fruitful direction. sioc-journal.cnyoutube.com

Catalyst-Free and Novel Energy Sources : Exploring methods that avoid harsh reagents and catalysts is a key goal. The application of microwave or ultrasound-assisted synthesis, which has been used for N-propargylation of isatins, could significantly shorten reaction times and improve yields for N-acylation. nih.govnih.gov

Advanced Catalytic Systems : While traditional methods are robust, advanced catalytic approaches offer greater precision and efficiency. Palladium-catalyzed intramolecular acylation of C-H bonds has been developed for the synthesis of the isatin scaffold itself. rsc.org Future work could investigate analogous transition-metal-catalyzed C-N bond formations or directed C-H acylation techniques to install the propionyl group with high efficiency and functional group tolerance. N-Heterocyclic Carbene (NHC) organocatalysis has also emerged as a powerful tool for the functionalization of isatins and could be adapted for N-acylation processes under mild conditions. acs.org

A comparative table of potential synthetic approaches is presented below.

| Method | Reagents/Conditions | Potential Advantages | Research Focus |

| Conventional Acylation | Isatin, Propionyl Chloride/Anhydride, Base | Well-established, high yield | Optimization of conditions |

| Microwave-Assisted Synthesis | Isatin, Propionylating Agent, DMF | Rapid reaction times, improved efficiency | Exploration of solvent-free conditions |

| NHC Organocatalysis | Isatin, Propionylating Agent, NHC Catalyst | Mild conditions, metal-free, high chemoselectivity | Catalyst loading and substrate scope |

| Green Solvent Synthesis | Isatin, Propionylating Agent, Water/Melt | Environmentally friendly, simplified workup | Optimization of yield and purity |

Advanced Mechanistic Elucidation in Interfacial Chemical Biology

The biological activity of many N-substituted isatins is attributed to their interaction with specific cellular targets. nih.govresearchgate.net For instance, certain derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on β-tubulin, leading to mitotic arrest in cancer cells. nih.govresearchgate.net However, the precise role of the N-acyl substituent, such as a propionyl group, in modulating these interactions, particularly at biological interfaces, remains uncharacterized.

Future research should aim to elucidate these mechanisms through:

Target Identification and Validation : While some vendor data suggests neuroprotective and anticancer properties for this compound, rigorous experimental validation is required. Identifying its specific molecular targets, such as kinases, caspases, or viral proteases, is a critical first step. nih.gov

Interfacial Binding Studies : Investigating the interaction of the compound with cell membranes and membrane-bound proteins is crucial. The propionyl group may alter the compound's lipophilicity and its ability to cross biological membranes or interact with targets within the lipid bilayer. Advanced biophysical techniques could be employed to study these interfacial phenomena.

Mechanism of Action Studies : Once a target is validated, detailed mechanistic studies are needed. For example, if it targets tubulin, research should clarify how the N-propionyl group influences binding affinity and the subsequent disruption of microtubule dynamics compared to other N-substituted analogs. nih.govresearchgate.net

Exploration of Untapped Chemical Transformations and Cascade Reactions

The isatin scaffold is renowned for its reactivity, particularly at the C3-carbonyl group, which readily participates in condensation, addition, and ring-expansion reactions. nih.govirapa.orgresearchgate.net The N-propionyl group, being electron-withdrawing, modifies the electrophilicity of the carbonyl carbons, opening avenues for unique chemical transformations.

Future explorations in this area should include:

Modulating Reactivity : Systematically studying how the N-propionyl group influences the regioselectivity and stereoselectivity of reactions at the C2 and C3 positions compared to N-H or N-alkyl isatins.

Cascade Reactions : Designing one-pot domino or cascade reactions starting from this compound. nih.gov Reaction with bifunctional reagents could rapidly generate molecular complexity, leading to novel polycyclic heterocyclic systems. Copper-promoted cascade reactions have been used with other acyl oximes and indoles to create complex lactams, suggesting a viable strategy. acs.org

Ring-Expansion and Rearrangement : Investigating novel ring-expansion reactions to form quinoline (B57606) or benzodiazepine (B76468) scaffolds. The reaction of N-acetylisatin with 2-aminobenzylamine to yield a 1,4-benzodiazepinone derivative serves as a precedent for such transformations. researchgate.net

Integration of Multiscale Computational and Advanced Experimental Approaches

The synergy between computational modeling and experimental work is essential for accelerating discovery. For a molecule like this compound, where experimental data is limited, in silico methods can provide invaluable predictive insights.

A combined approach would involve:

Density Functional Theory (DFT) Studies : DFT calculations can be used to predict the geometric and electronic structure, vibrational frequencies, and reactivity descriptors (e.g., HOMO-LUMO energy gap, molecular electrostatic potential) of the molecule. dergipark.org.tr These studies can help understand its intrinsic stability and predict sites for electrophilic and nucleophilic attack, guiding the design of new reactions. dergipark.org.trbohrium.com

Molecular Docking and Dynamics : To explore its biological potential, molecular docking can predict the binding modes and affinities of this compound with various protein targets. rsc.orgnih.gov Subsequent molecular dynamics simulations can assess the stability of these predicted complexes over time, providing a more dynamic picture of the interaction.

Advanced Spectroscopic and Spectrometric Analysis : Advanced experimental techniques are needed to characterize the compound and its reaction products thoroughly. Multistage mass spectrometry (MSn), for example, can be used to elucidate fragmentation pathways, which is crucial for identifying the isatin core within complex molecules or mixtures, a technique already applied to N-alkyl/benzyl isatins. scispace.com

| Computational/Experimental Technique | Application for this compound | Reference for Approach |

| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. | dergipark.org.tr |

| Molecular Docking | Predict binding modes and affinity to biological targets (e.g., enzymes). | nih.govtandfonline.com |

| Molecular Dynamics (MD) | Simulate the stability of ligand-protein complexes in a dynamic environment. | mdpi.com |

| Multistage Mass Spectrometry (MSn) | Elucidate fragmentation patterns for structural confirmation and identification. | scispace.com |

Potential for Advanced Functional Materials Design and Application

Beyond biological activity, isatin derivatives are valuable in materials science, finding use as dyes, corrosion inhibitors, and fluorescent sensors. nih.gov The incorporation of this compound into larger molecular architectures could lead to novel functional materials.

Future research in this domain could focus on:

Polymer Building Blocks : The compound can be explored as a monomer or a functional additive in polymer chemistry. Its incorporation into polymer backbones could enhance properties such as thermal stability or introduce specific recognition capabilities.

Functionalization for 'Click' Chemistry : The propionyl group can be further functionalized, for instance, by introducing a terminal alkyne or azide. This would render the molecule suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions. This strategy, widely used for other isatins, would allow for the straightforward conjugation of the isatin moiety to polymers, biomolecules, or surfaces. nih.govnih.gov

Chemosensors : The isatin core contains amide and carbonyl groups capable of coordinating with metal ions. researchgate.net Future work could investigate whether this compound or its derivatives can act as selective colorimetric or fluorescent chemosensors for specific analytes, a known application of the broader indole family.

By pursuing these integrated research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure derivative into a valuable tool in both medicinal chemistry and material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。